molecular formula C12H14BrNO B11786817 4-Bromo-2-isobutylisoindolin-1-one

4-Bromo-2-isobutylisoindolin-1-one

Cat. No.: B11786817
M. Wt: 268.15 g/mol
InChI Key: ODDYUALXHFKFNF-UHFFFAOYSA-N
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Description

4-Bromo-2-isobutylisoindolin-1-one is a chemical compound with the molecular formula C₁₂H₁₄BrNO and a molecular weight of 268.15 g/mol . It is a derivative of isoindoline, a heterocyclic compound that is significant in various chemical and pharmaceutical applications. The compound is characterized by the presence of a bromine atom at the 4th position and an isobutyl group at the 2nd position on the isoindoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-isobutylisoindolin-1-one typically involves the bromination of 2-isobutylisoindolin-1-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-isobutylisoindolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 4-azido-2-isobutylisoindolin-1-one, 4-thiocyanato-2-isobutylisoindolin-1-one, etc.

    Oxidation: Formation of 4-bromo-2-isobutylisoindoline-1,3-dione.

    Reduction: Formation of 4-bromo-2-isobutylisoindolin-1-ol.

Scientific Research Applications

4-Bromo-2-isobutylisoindolin-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Bromo-2-isobutylisoindolin-1-one is primarily based on its ability to interact with specific molecular targets. The bromine atom and the isobutyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-isobutylisoindolin-1-one is unique due to the presence of both the bromine atom and the isobutyl group, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

4-bromo-2-(2-methylpropyl)-3H-isoindol-1-one

InChI

InChI=1S/C12H14BrNO/c1-8(2)6-14-7-10-9(12(14)15)4-3-5-11(10)13/h3-5,8H,6-7H2,1-2H3

InChI Key

ODDYUALXHFKFNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC2=C(C1=O)C=CC=C2Br

Origin of Product

United States

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